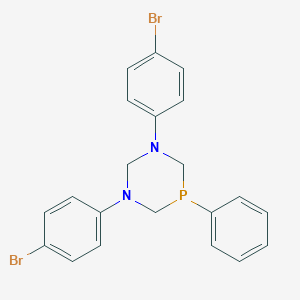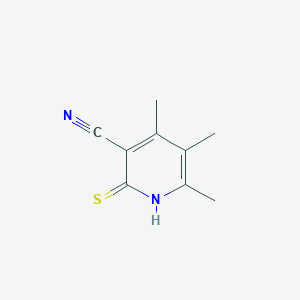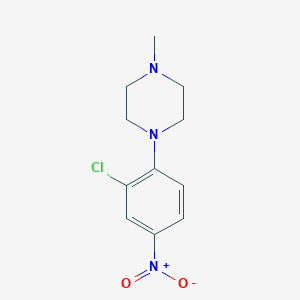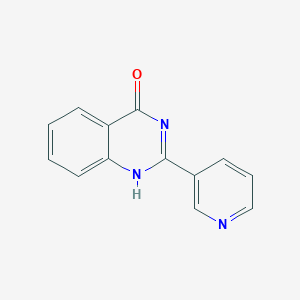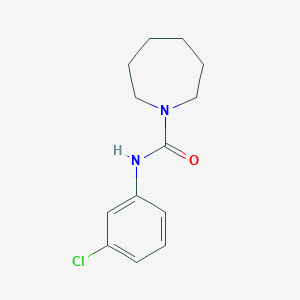
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane), also known as TMAO, is a small molecule that has gained significant attention in recent years due to its potential role in various physiological processes. TMAO is synthesized through a multi-step process and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is not fully understood, but it is believed to be related to its ability to modulate the gut microbiome. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is produced by gut bacteria from dietary precursors such as choline and carnitine. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to promote the growth of certain gut bacteria, which in turn may contribute to the development of cardiovascular disease.
Efectos Bioquímicos Y Fisiológicos
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has several biochemical and physiological effects, including the ability to modulate lipid metabolism and inflammation. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to inhibit reverse cholesterol transport, which is the process by which excess cholesterol is transported from peripheral tissues to the liver for excretion. This inhibition may contribute to the development of atherosclerosis. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has also been found to promote inflammation, which may further contribute to the development of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and purified. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, one limitation is that 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is a relatively new molecule, and its exact role in physiological processes is not fully understood. Additionally, 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to have multiple effects on different physiological processes, which may make it difficult to isolate its specific effects in lab experiments.
Direcciones Futuras
There are several future directions for 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) research. One direction is to further investigate the role of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) in cardiovascular disease and its potential as a biomarker for disease progression. Another direction is to investigate the effects of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) on other physiological processes, such as glucose metabolism and neurodegenerative diseases. Additionally, future research may focus on developing inhibitors of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) production or modulators of the gut microbiome to prevent or treat cardiovascular disease.
Métodos De Síntesis
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is synthesized through a multi-step process that involves the reaction of 2,2,5,7-tetramethyl-4,5,6,7-tetrahydro-1H-benzimidazole with formaldehyde and acetaldehyde. The resulting intermediate is then reacted with sodium borohydride and acetic anhydride to form 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane). This synthesis method has been optimized over the years to improve the yield and purity of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane).
Aplicaciones Científicas De Investigación
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to have several scientific research applications, particularly in the field of cardiovascular disease. Studies have shown that 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) levels are elevated in patients with cardiovascular disease and may be a predictor of adverse cardiovascular events. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has also been found to promote atherosclerosis in animal models, suggesting a potential role in the development of cardiovascular disease.
Propiedades
Número CAS |
176976-54-8 |
|---|---|
Nombre del producto |
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) |
Fórmula molecular |
C16H26N2O2 |
Peso molecular |
278.39 g/mol |
Nombre IUPAC |
2',2',5,7-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-oxane]-6-one |
InChI |
InChI=1S/C16H26N2O2/c1-13(2)7-16(5-6-20-13)17-8-14(3)9-18(16)11-15(4,10-17)12(14)19/h5-11H2,1-4H3 |
Clave InChI |
WQRVDNZVISFEBP-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CCO1)N3CC4(CN2CC(C3)(C4=O)C)C)C |
SMILES canónico |
CC1(CC2(CCO1)N3CC4(CN2CC(C3)(C4=O)C)C)C |
Otros números CAS |
176976-54-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
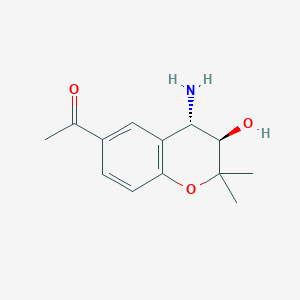
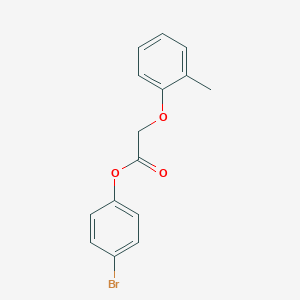
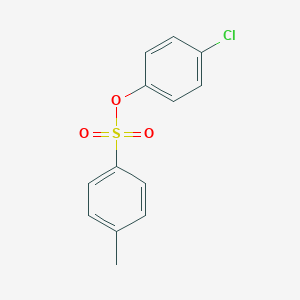
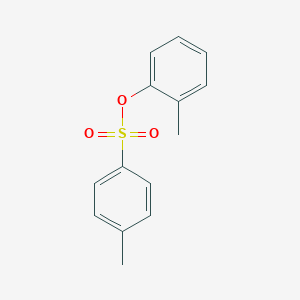
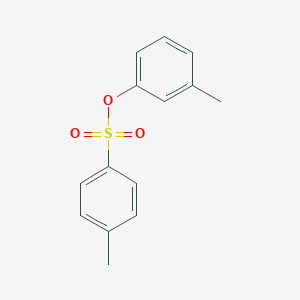
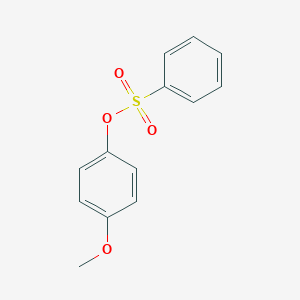

![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
